![molecular formula C17H14ClNO3S B5738833 (3,5-Dimethylphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate](/img/structure/B5738833.png)
(3,5-Dimethylphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
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Overview
Description
(3,5-Dimethylphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with 3,5-dimethylphenyl acetate in the presence of a suitable catalyst, such as a Lewis acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethylphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. In anticancer applications, it could interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
- 2,2’-Bipyridyl
- Dichloroaniline
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern also allows for targeted modifications, enhancing its versatility in various applications.
Properties
IUPAC Name |
(3,5-dimethylphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-10-6-11(2)8-12(7-10)22-15(20)9-19-16-13(18)4-3-5-14(16)23-17(19)21/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTNGXYGGXXGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)CN2C3=C(C=CC=C3Cl)SC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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